Bis(sulfosuccinimidyl)tartrate

Description

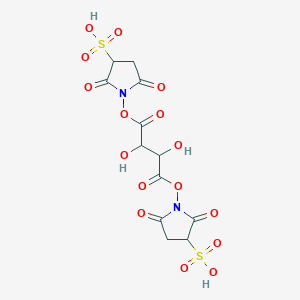

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBUTMELIQJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922748 | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118674-04-7 | |

| Record name | Bis(sulfosuccinimidyl)tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(sulfosuccinimidyl)tartrate (BSST): A Cleavable Crosslinker for Probing Protein Interactions

Introduction: Unveiling Protein Architectures with Chemical Crosslinking

In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins form the bedrock of countless physiological processes. Elucidating these interactions is paramount to understanding cellular function and the pathogenesis of disease. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful tool for capturing these ephemeral interactions, providing invaluable insights into protein complex topology and dynamics.[1][2] This guide focuses on a particularly versatile reagent in the chemical biologist's toolkit: Bis(sulfosuccinimidyl)tartrate (BSST).

BSST is a homobifunctional, water-soluble, and, most importantly, cleavable crosslinking agent. Its utility lies in its ability to covalently link interacting proteins through their primary amines, and subsequently, to be cleaved at a specific site within its spacer arm. This unique feature allows for the separation of crosslinked proteins and facilitates their identification and analysis, making BSST an indispensable reagent for researchers in proteomics, drug discovery, and structural biology.

This technical guide provides a comprehensive overview of the chemical properties of BSST, its mechanism of action, and detailed protocols for its application in studying protein-protein interactions.

Chemical Properties of this compound (BSST)

BSST is an N-hydroxysulfosuccinimide (sulfo-NHS) ester-based crosslinker, a class of reagents widely used for their ability to react efficiently with primary amines in aqueous environments. The key features of BSST are summarized in the table below:

| Property | Description | Significance for Researchers |

| Chemical Name | This compound | --- |

| Molecular Formula | C₁₂H₁₂N₂O₁₆S₂ | For calculating molar concentrations. |

| Molecular Weight | 504.35 g/mol | Essential for accurate preparation of solutions and determining molar excess in crosslinking reactions. |

| Spacer Arm Length | ~6.4 Å | Defines the distance between the two linked primary amines, providing a "molecular ruler" for distance constraints in structural modeling. |

| Reactivity | Amine-reactive (primary amines) | Targets readily available functional groups on proteins, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains. |

| Solubility | Water-soluble | The presence of sulfonate groups on the NHS rings confers high water solubility, eliminating the need for organic solvents that can disrupt protein structure and function. |

| Cleavability | Cleavable | The tartrate moiety in the spacer arm contains a vicinal diol that can be specifically cleaved by sodium periodate, allowing for the reversal of the crosslink. |

| Cell Permeability | Membrane-impermeable | The charged nature of the sulfonate groups prevents BSST from crossing cell membranes, making it ideal for studying cell-surface protein interactions. |

Mechanism of Action: A Two-Step Process of Linkage and Cleavage

The utility of BSST is rooted in its two-stage reactivity: the formation of a stable amide bond with primary amines and the subsequent cleavage of its tartrate spacer.

Amine-Reactive Crosslinking

BSST possesses two sulfo-NHS esters at either end of its spacer arm. These esters react with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the sulfo-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.

Caption: Mechanism of BSST-mediated protein crosslinking.

Periodate-Mediated Cleavage

The defining feature of BSST is its cleavable tartrate spacer. This spacer contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This specific chemical motif is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄). The periodate ion attacks the vicinal diol, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction breaks the crosslink, releasing the two previously linked proteins.

Caption: Mechanism of sodium periodate-mediated cleavage of BSST crosslink.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using BSST to study protein-protein interactions. Optimization of reaction conditions, such as crosslinker concentration and incubation time, is crucial for successful experiments and should be determined empirically for each biological system.

Protocol 1: Crosslinking of Proteins in Solution

This protocol is suitable for studying interactions between purified proteins or in a complex protein lysate.

Materials:

-

This compound (BSST)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)

-

Protein sample (in a compatible buffer)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)

-

Sodium meta-periodate (NaIO₄)

-

Quenching solution for cleavage (e.g., 1 M glycerol or ethylene glycol)

Procedure:

-

Sample Preparation:

-

Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with BSST.

-

The concentration of the protein sample will influence the crosslinking efficiency. For initial experiments, a protein concentration in the range of 0.1-2 mg/mL is recommended.

-

-

BSST Solution Preparation:

-

Immediately before use, prepare a stock solution of BSST in an amine-free buffer (e.g., PBS). BSST is susceptible to hydrolysis, so fresh solutions are critical for optimal reactivity.

-

-

Crosslinking Reaction:

-

Add the freshly prepared BSST solution to the protein sample. The molar ratio of BSST to protein is a critical parameter to optimize. A starting point is a 20- to 50-fold molar excess of BSST to the total protein concentration.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize non-specific crosslinking and protein degradation.

-

-

Quenching the Crosslinking Reaction:

-

To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and inactivate any excess BSST.

-

Incubate for 15 minutes at room temperature.

-

-

Cleavage of the Crosslink (Optional):

-

To the quenched crosslinking reaction, add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.

-

Incubate the reaction for 5-10 minutes at room temperature.

-

Quench the cleavage reaction by adding a quenching solution, such as glycerol or ethylene glycol, to a final concentration of 20-30 mM to consume any excess periodate.

-

-

Analysis:

-

The crosslinked and cleaved samples can be analyzed by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight species (crosslinked complexes) and their subsequent disappearance after cleavage.

-

For identification of interacting partners, the samples can be further processed for mass spectrometry analysis.

-

Protocol 2: Workflow for Mass Spectrometry-Based Identification of Interacting Proteins

Caption: A typical workflow for identifying protein interactions using BSST and mass spectrometry.

Applications in Research and Drug Development

The unique properties of BSST make it a valuable tool in a variety of research applications:

-

Mapping Protein-Protein Interactions: BSST can be used to identify both stable and transient protein interactions within protein complexes or entire cellular lysates. The ability to cleave the crosslinker simplifies the analysis of complex mixtures by mass spectrometry.

-

Structural Biology: The defined spacer arm length of BSST provides distance constraints that can be used to model the three-dimensional structure of protein complexes.

-

Receptor-Ligand Identification: Due to its membrane impermeability, BSST is ideal for capturing interactions between cell surface receptors and their ligands.

-

Antibody-Drug Conjugate (ADC) Development: The cleavable nature of the linker is a desirable feature in the design of ADCs, allowing for the release of the cytotoxic drug at the target site.

Troubleshooting and Considerations

-

Hydrolysis of BSST: BSST is moisture-sensitive. It is crucial to store the reagent under desiccated conditions and to prepare solutions immediately before use.

-

Suboptimal Crosslinking: If crosslinking efficiency is low, consider optimizing the BSST concentration, protein concentration, pH of the reaction buffer, and incubation time.

-

Non-specific Crosslinking: High concentrations of BSST or prolonged incubation times can lead to the formation of non-specific crosslinks. Performing a titration of the crosslinker concentration is recommended.

-

Incomplete Cleavage: Ensure that the sodium periodate solution is freshly prepared. The efficiency of cleavage can also be affected by the accessibility of the tartrate spacer within the protein complex.

Conclusion

This compound is a powerful and versatile chemical crosslinker that offers significant advantages for the study of protein-protein interactions. Its water solubility, amine reactivity, and, most notably, its cleavable spacer arm make it an invaluable tool for researchers seeking to unravel the complex networks of protein interactions that govern cellular life. By following the protocols and considerations outlined in this guide, researchers can effectively harness the potential of BSST to gain deeper insights into the intricate world of the proteome.

References

-

Shi J-M, Pei J, Liu E-Q, Zhang L (2017) Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLoS ONE 12(3): e0173871. [Link]

-

Chavez JD, Bruce JE. Systems structural biology measurements by in vivo cross-linking with mass spectrometry. [Link]

-

Brabham, R. L., Keenan, T., Husken, A., Bilsborrow, J., McBerney, R., Kumar, V., ... & Fascione, M. A. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry, 18(21), 4036-4041. [Link]

-

G-Biosciences. Sodium metaperiodate. [Link]

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking and mass spectrometry methodologies to facilitate structural biology: Finding a path through the maze. Journal of proteome research, 17(11), 3835–3847. [Link]

-

Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & cellular proteomics, 10(1). [Link]

-

Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2012). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature protocols, 7(7), 1273-1284. [Link]

Sources

- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]

A Deep Dive into Bis(sulfosuccinimidyl)tartrate (BSST): Mechanism, Application, and Best Practices in Protein Crosslinking

Abstract: This in-depth technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl)tartrate (BSST), a homobifunctional, water-soluble, and periodate-cleavable crosslinking agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of BSST action, from its amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) esters to the unique cleavable tartrate spacer arm. We will explore the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible results. This guide presents validated, step-by-step protocols for protein crosslinking and subsequent cleavage, supplemented with visual diagrams and troubleshooting advice. The overarching goal is to equip the reader with the expertise to effectively utilize BSST for studying protein-protein interactions, defining protein complex architecture, and advancing structural biology and drug discovery efforts.

Section 1: Introduction to Chemical Crosslinking and the Role of BSST

The Power of Proximity: What is Chemical Crosslinking?

Chemical crosslinking is a powerful technique used to covalently link molecules that are in close proximity. In the realm of protein science, it provides a molecular "snapshot" of interactions, capturing transient or weak associations that might otherwise be lost during analysis.[1][2] By forming stable covalent bonds between interacting proteins, crosslinking allows for their identification and the characterization of their complexes.[1][2] This methodology is indispensable for elucidating the three-dimensional structure of protein complexes, mapping protein-protein interaction networks, and understanding the conformational dynamics of proteins.[2][3][4]

Introducing this compound (BSST): A Hydrophilic, Cleavable Crosslinker

This compound (BSST) is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[5] Its key features make it a versatile tool in the protein chemist's arsenal:

-

Amine-Reactive: BSST specifically targets primary amines (-NH2), which are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[5][6]

-

Water-Soluble: The presence of sulfonate groups on the N-hydroxysuccinimide (NHS) rings confers high water solubility.[5][7][8] This is a significant advantage as it allows for crosslinking reactions to be performed in aqueous buffers under physiological conditions, minimizing the risk of protein denaturation that can be caused by organic solvents.[8][9] Furthermore, its charged nature prevents it from crossing cell membranes, making it an excellent choice for studying cell surface protein interactions.[5][7][8]

-

Periodate-Cleavable: The central tartrate spacer arm contains a vicinal diol (two adjacent hydroxyl groups) that can be specifically cleaved by sodium periodate (NaIO4).[10][11][12][13] This cleavability is crucial for downstream applications like mass spectrometry, as it allows for the separation of crosslinked proteins and the identification of the constituent molecules.

Section 2: The Core Mechanism of Action: How BSST Crosslinks Proteins

The Amine-Reactive N-hydroxysulfosuccinimide (Sulfo-NHS) Esters

The reactivity of BSST is conferred by its two terminal N-hydroxysulfosuccinimide (Sulfo-NHS) esters.[7] These esters react with primary amines to form stable amide bonds.[7][14][15] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[14][15][16] At this pH, a significant proportion of the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[7]

It is important to note that the Sulfo-NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[7][17] Therefore, it is crucial to perform crosslinking reactions promptly after preparing the BSST solution and to carefully control the pH of the reaction buffer.

The Spacer Arm: A Tale of Two Tartrates

The central part of the BSST molecule is a tartrate group, which acts as a spacer arm separating the two reactive Sulfo-NHS esters. The length of this spacer arm dictates the distance between the two primary amines that can be crosslinked. The tartrate spacer arm in BSST is relatively short, making it suitable for capturing interactions between closely associated proteins.

The most critical feature of the tartrate spacer arm is the presence of a vicinal diol.[10][11][12][13] These two adjacent hydroxyl groups are the key to the cleavability of the crosslinker.

The Cleavage Mechanism: Reversing the Link with Sodium Periodate

The covalent crosslink formed by BSST can be readily reversed by treatment with sodium periodate (NaIO4).[10][11][12] Sodium periodate is a strong oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols.[11][12] The mechanism involves the formation of a cyclic periodate ester intermediate, which then decomposes to yield two carbonyl compounds (aldehydes or ketones), effectively breaking the spacer arm and separating the crosslinked proteins.[11][12] This targeted cleavage is a mild and efficient process, allowing for the recovery of the individual protein components for further analysis.

Section 3: Practical Considerations and Protocol Optimization

Why Choose BSST? Advantages and Disadvantages

Table 1: Advantages and Disadvantages of BSST

| Advantages | Disadvantages |

| Water-Soluble: Allows for reactions in physiological buffers, preserving protein structure and function.[8][9] | Susceptible to Hydrolysis: The Sulfo-NHS esters can hydrolyze in aqueous solutions, reducing crosslinking efficiency.[7][17] |

| Cleavable: The tartrate spacer arm can be specifically cleaved by sodium periodate, facilitating downstream analysis.[10][11][12][13] | Potential for Protein Modification: Can modify lysine residues that may be important for protein function or interaction. |

| Membrane Impermeable: Ideal for studying cell surface protein interactions as it does not cross the cell membrane.[5][7][8] | Short Spacer Arm: May not be suitable for capturing interactions between proteins that are further apart. |

| Homobifunctional: Simplifies reaction schemes as both reactive groups are identical.[5] |

Experimental Design: Key Parameters for Successful Crosslinking

-

Buffer Selection: The choice of buffer is critical for successful crosslinking. Amine-containing buffers, such as Tris, must be avoided as they will compete with the target proteins for reaction with the BSST.[14] Phosphate-buffered saline (PBS) or HEPES buffers at a pH of 7.2-8.0 are commonly used.[18]

-

Molar Ratio of Crosslinker to Protein: The optimal molar ratio of BSST to protein needs to be determined empirically for each system. A common starting point is a 20- to 500-fold molar excess of the crosslinker.[1] Too little crosslinker will result in inefficient crosslinking, while too much can lead to excessive modification, protein aggregation, and the formation of smears on an SDS-PAGE gel.[19]

-

Reaction Time and Temperature: The crosslinking reaction is typically carried out for 30-60 minutes at room temperature or on ice.[1][20] Longer incubation times may be necessary for some systems, but this also increases the risk of hydrolysis of the crosslinker.[1]

-

Quenching the Reaction: After the desired reaction time, it is essential to quench the reaction to stop any further crosslinking. This is achieved by adding an excess of a primary amine-containing reagent, such as Tris or glycine.[1][14]

Downstream Applications: What to Do with Your Crosslinked Sample

Crosslinked samples can be analyzed by a variety of techniques, including:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective way to visualize the results of a crosslinking experiment. Crosslinked proteins will migrate slower on the gel, resulting in the appearance of higher molecular weight bands.

-

Western Blotting: This technique can be used to identify the specific proteins that are part of a crosslinked complex.

-

Mass Spectrometry: Mass spectrometry is a powerful tool for identifying the specific amino acid residues that are crosslinked. This information can be used to generate distance constraints for modeling the three-dimensional structure of protein complexes.[2][3][4][21]

Section 4: A Validated Experimental Protocol for BSST Crosslinking

Materials and Reagents

-

This compound (BSST)

-

Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Sodium periodate (NaIO4) solution (e.g., 50 mM in water)

-

SDS-PAGE loading buffer

Step-by-Step Crosslinking Procedure

-

Prepare the BSST solution: Immediately before use, dissolve BSST in an amine-free buffer to the desired concentration.

-

Add BSST to the protein sample: Add the BSST solution to the protein sample to achieve the desired molar excess.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

-

Quench the reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

-

Incubate to quench: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the reaction.

Step-by-Step Cleavage Procedure

-

Add sodium periodate: To a portion of the crosslinked sample, add the sodium periodate solution to a final concentration of 10-20 mM.

-

Incubate for cleavage: Incubate the mixture for 1 hour at room temperature.

-

Analyze by SDS-PAGE: Analyze the crosslinked and cleaved samples by SDS-PAGE to confirm the cleavage of the crosslinks.

Analysis by SDS-PAGE: A Visual Workflow

-

Prepare samples: Mix the crosslinked and cleaved samples with SDS-PAGE loading buffer.

-

Load the gel: Load the samples onto an SDS-PAGE gel, including a non-crosslinked control.

-

Run the gel: Run the gel at the appropriate voltage until the dye front reaches the bottom.

-

Visualize the bands: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands.

Section 5: Visualizing the Science: Diagrams and Workflows

Figure 1: The Chemical Structure of this compound (BSST)

Caption: Chemical structure of this compound (BSST).

Figure 2: The Two-Step Mechanism of BSST Crosslinking

Caption: Two-step mechanism of protein crosslinking by BSST.

Figure 3: The Periodate Cleavage of the BSST Crosslink

Caption: Periodate-mediated cleavage of the BSST crosslink.

Figure 4: A Generalized Experimental Workflow for BSST Crosslinking and Analysis

Caption: Generalized workflow for BSST crosslinking experiments.

Section 6: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for BSST Crosslinking

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low crosslinking efficiency | - Inactive BSST (hydrolyzed) \n - Presence of primary amines in the buffer \n - Insufficient BSST concentration | - Prepare fresh BSST solution immediately before use. \n - Use an amine-free buffer (e.g., PBS, HEPES). \n - Optimize the molar ratio of BSST to protein.[1][19] |

| Protein precipitation | - Excessive crosslinking \n - Protein denaturation | - Reduce the BSST concentration. \n - Shorten the reaction time. \n - Perform the reaction on ice. |

| Smearing on SDS-PAGE gel | - High degree of crosslinking and aggregation | - Decrease the BSST concentration. \n - Optimize the reaction time.[19] |

| Incomplete cleavage | - Insufficient sodium periodate \n - Incomplete reaction | - Increase the concentration of sodium periodate. \n - Extend the cleavage reaction time. |

Section 7: Conclusion: The Enduring Utility of BSST in Modern Research

This compound remains a valuable and versatile tool for researchers studying protein-protein interactions. Its water solubility, amine reactivity, and, most importantly, its cleavable spacer arm provide a powerful combination of features for capturing and analyzing protein complexes. By understanding the core mechanism of action and carefully optimizing experimental parameters, scientists can leverage the full potential of BSST to gain critical insights into the intricate molecular machinery of the cell. As proteomics and structural biology continue to advance, the application of well-characterized crosslinkers like BSST will undoubtedly play a pivotal role in unraveling the complexities of the interactome.

References

-

Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]

-

OrgoSolver. Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). Retrieved from [Link]

-

Chemistry Steps. NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]

-

University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

-

ChemTube3D. Periodate Cleavage of 1,2-Diols. Retrieved from [Link]

-

National Institutes of Health. (2016). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC. Retrieved from [Link]

-

인성크로마텍(주). Homobifunctional Crosslinkers. Retrieved from [Link]

-

National Institutes of Health. (2010). A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments. Current Protocols in Neuroscience. Retrieved from [Link]

-

ResearchGate. (2014, October 6). Trouble-shooting guide about BS3 (Bis[sulfosuccinimidyl] suberate) protein cross-link. Any tips/tricks for beginners? Retrieved from [Link]

-

Wikipedia. Bissulfosuccinimidyl suberate. Retrieved from [Link]

-

PLOS One. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLOS One. Retrieved from [Link]

-

JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. Retrieved from [Link]

-

Diva Portal. (2017). Optimizing cross-linking to study the interactions between AQP0 and CaM and AQP2 and LIP5. Retrieved from [Link]

-

National Institutes of Health. (2020). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC. Retrieved from [Link]

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]

-

ResearchGate. (2015, July 9). Can anyone recommend a good protocol for cross-linking proteins? Retrieved from [Link]

-

ACS Publications. (2023). Do Not Waste Time: Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. Analytical Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology. Retrieved from [Link]

-

National Institutes of Health. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. Retrieved from [Link]

-

ResearchGate. (2017). Optimization of cross-linking agent. Retrieved from [Link]

Sources

- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 9. 제품 [insung.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. covachem.com [covachem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 19. researchgate.net [researchgate.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Periodate-Cleavable Tartrate Spacer Arm

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative of Controlled Release

In the landscape of modern proteomics, drug delivery, and molecular biology, the ability to tether and subsequently release molecules on command is not merely an advantage; it is a fundamental necessity. Cleavable linkers, the molecular architects of this controlled release, are central to the design of sophisticated tools ranging from antibody-drug conjugates (ADCs) to probes for affinity purification mass spectrometry.[1][][3] The choice of a cleavable linker dictates the stability of the conjugate, the conditions required for its release, and ultimately, the success of the experimental or therapeutic outcome.[][3]

While linkers cleavable by reduction (disulfide bonds), pH changes (acid-labile), or enzymes (peptide sequences) are widely used, a less common but highly specific and powerful option exists: the vicinal diol-based linker.[4][5] This guide provides an in-depth examination of the tartrate-derived spacer arm, a prime example of a vicinal diol linker. We will explore its unique chemical architecture, the precise mechanism of its cleavage, and its practical application, providing researchers with the knowledge to leverage its distinct advantages.

The Tartrate Spacer: A Chemically Precise Architecture

The foundation of the tartrate spacer is tartaric acid, a simple, naturally occurring dicarboxylic acid. Its power as a cleavable unit lies in its core structure, which features a vicinal diol—two hydroxyl (-OH) groups on adjacent carbon atoms. This specific arrangement is the key to its selective cleavage.

A biotinylation reagent incorporating this spacer, which we will refer to as Biotin-Tartrate-NHS (BSST), would typically possess three key domains:

-

A Biotin Moiety: For high-affinity binding to streptavidin or avidin.

-

A Tartrate-Derived Spacer Arm: Containing the vicinal diol cleavage site.

-

An Amine-Reactive Group: Such as an N-hydroxysuccinimide (NHS) ester, for covalent conjugation to primary amines (e.g., lysine residues) on a target protein.

Caption: Logical structure of a Biotin-Tartrate-NHS crosslinker.

The Cleavage Mechanism: Periodate-Mediated Oxidative Scission

The cleavage of the tartrate spacer is achieved through a classic organic reaction known as the Malaprade oxidation.[6][7] This reaction employs periodate (typically sodium periodate, NaIO₄) to selectively and rapidly cleave the carbon-carbon bond of a vicinal diol under mild, aqueous conditions.[8]

The mechanism proceeds in two key steps:

-

Formation of a Cyclic Periodate Ester: The vicinal hydroxyl groups of the tartrate moiety attack the iodine atom of the periodate ion. This forms a transient, five-membered cyclic periodate ester intermediate. The requirement for this cyclic intermediate is what confers the reaction's high specificity for 1,2-diols.[8]

-

Bond Cleavage and Product Formation: This cyclic ester is unstable and rapidly decomposes. A rearrangement of electrons breaks the central carbon-carbon bond and the iodine-oxygen bonds, resulting in the formation of two separate molecules, each containing a newly formed carbonyl group (an aldehyde, in this case).[6] The periodate is reduced to iodate (IO₃⁻) in the process.[8]

This cleavage is essentially instantaneous and irreversible under standard conditions.

Caption: Mechanism of periodate-mediated cleavage of the tartrate spacer.

Application Workflow: Affinity Purification with On-Demand Elution

The primary advantage of a tartrate linker is the ability to perform a highly specific, non-denaturing elution that is orthogonal to common biological buffers and interactions. Unlike elution with harsh denaturants, extreme pH, or reducing agents (which can disrupt protein structure or disulfide bonds), periodate cleavage is a targeted chemical event.

Below is a standard workflow for enriching a protein of interest ("Bait") and its interacting partners ("Prey") from a cell lysate.

Caption: Experimental workflow for affinity purification using a tartrate linker.

Experimental Protocol: Periodate Elution

This protocol outlines the critical cleavage and elution step. It assumes the protein complexes have already been captured on streptavidin beads and washed.

-

Prepare Cleavage Buffer: Prepare a fresh solution of 10 mM Sodium Periodate (NaIO₄) in a suitable, amine-free buffer (e.g., PBS, pH 7.2). Expertise Note: The reaction works well at neutral pH and can be performed at 4°C to maintain protein integrity. Avoid buffers containing primary amines (like Tris), as they can react with the newly formed aldehydes.

-

Resuspend Beads: Resuspend the washed streptavidin beads bearing the captured protein complexes in 1-2 bead volumes of the Cleavage Buffer.

-

Incubation: Incubate the bead slurry for 15-30 minutes at 4°C with gentle end-over-end mixing. Trustworthiness Note: This is typically sufficient for complete cleavage. A pilot experiment can optimize the time, but the reaction is generally very fast.

-

Quench Reaction (Optional but Recommended): To neutralize any remaining periodate and the reactive aldehyde products, add a quenching agent such as 20 mM ethanolamine or glycerol. Incubate for 5 minutes.

-

Collect Eluate: Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute). Carefully collect the supernatant, which now contains the released protein complexes, free from biotin and the bead support.

-

Proceed to Downstream Analysis: The collected eluate is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Comparative Data: Selecting the Right Cleavable Linker

The choice of linker is application-dependent. The following table provides a comparative summary to aid in this decision-making process.

| Linker Type | Spacer Chemistry | Cleavage Agent | Cleavage Conditions | Key Advantages | Key Considerations |

| Tartrate | Vicinal Diol | Sodium Periodate | Mild, aqueous, neutral pH | Highly specific, rapid, irreversible, orthogonal to other chemistries. | Oxidizing agent may affect sensitive residues; potential for off-target cleavage of glycoproteins. |

| Disulfide | Disulfide Bond (-S-S-) | DTT, TCEP, β-ME | Reducing environment | Mild, widely used, effective for intracellular release.[9][10] | May cleave native protein disulfide bonds; less stable in vivo. |

| Acid-Labile | Hydrazone, Acetal | Low pH (e.g., pH < 5) | Acidic environment | Useful for endosomal/lysosomal release in ADCs.[4] | Can co-elute non-specific binders in affinity purification; requires acidic conditions. |

| Enzymatic | Peptide Sequence | Specific Protease (e.g., Cathepsin B) | Physiological conditions | Highly specific to enzyme presence, good for targeted cellular release.[4][5] | Requires presence of active enzyme; enzyme may degrade target proteins. |

Conclusion

The cleavable tartrate spacer arm represents a highly specialized tool in the molecular scientist's arsenal. Its utility is defined by the precision of its cleavage mechanism—a rapid, specific, and irreversible oxidative scission mediated by periodate. This allows for the on-demand release of captured molecules under exceptionally mild conditions, preserving the integrity of sensitive protein complexes where other elution methods might fail. For researchers in proteomics and targeted delivery, understanding and applying the unique chemistry of the tartrate linker opens new avenues for discovery and innovation, enabling cleaner experiments and more sophisticated molecular designs.

References

-

NaIO4 Oxidative Cleavage of Diols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011, October 21). Master Organic Chemistry. Retrieved from [Link]

-

Periodate cleavage of 1,2-diols (glycols). (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). (n.d.). OrgoSolver. Retrieved from [Link]

-

Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

Oxidation cleavage of 1,2-diols. (n.d.). University of Calgary. Retrieved from [Link]

-

Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

-

Study on the Properties and Applications of Biotin-Ss-NHS Ester. (2025, December 16). Oreate AI Blog. Retrieved from [Link]

-

Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (n.d.). PubMed Central. Retrieved from [Link]

-

A periodate-cleavable linker for functional proteomics under slightly acidic conditions: application for the analysis of intracellular aspartic proteases. (2013, January 4). PubMed. Retrieved from [Link]

-

Chemical synthesis of a novel base labile linker. (n.d.). ResearchGate. Retrieved from [Link]

-

Protein Cross-Linkers - Handbook & Selection Guide. (2018, June 8). G-Biosciences. Retrieved from [Link]

-

Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]

-

Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker System. (2015, August 7). MDPI. Retrieved from [Link]

-

Periodate. (n.d.). Wikipedia. Retrieved from [Link]

-

Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. (n.d.). PMC - NIH. Retrieved from [Link]

- Periodate compositions and methods for chemical cleavage of surface-bound polynucleotides. (2024, January 18). Google Patents.

-

Synthesis of silicon traceless linker for solid-phase reaction. (2004, April). PubMed. Retrieved from [Link]

-

A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. (1999, April 30). PubMed. Retrieved from [Link]

-

Periodate Cleavage, Retrosynthesis, and Green Chemistry. (2012, April 5). YouTube. Retrieved from [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems. (2020, March 1). PubMed. Retrieved from [Link]

-

Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). NIH. Retrieved from [Link]

-

The Future of Precision Medicine is Radiopharmaceuticals. (2026, January 12). GEN - Genetic Engineering and Biotechnology News. Retrieved from [Link]

-

Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). CAS. Retrieved from [Link]

-

Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. (2024, May 8). ResearchGate. Retrieved from [Link]

-

Laboratory & Medical Equipment Solutions. (n.d.). Boekel Scientific. Retrieved from [Link]

-

High Voltage Engineering Corporation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Study on the Properties and Applications of Biotin-Ss-NHS Ester - Oreate AI Blog [oreateai.com]

- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(sulfosuccinimidyl)tartrate (Sulfo-DST): Leveraging Water Solubility for Advanced Bioconjugation

Introduction: The Critical Role of Crosslinking in Modern Biosciences

In the intricate landscape of biological research and therapeutic development, the ability to covalently link molecules has become an indispensable tool. Chemical crosslinkers are pivotal in elucidating protein-protein interactions, preparing immunoconjugates, and immobilizing biomolecules for diagnostic and therapeutic applications.[1] Among the diverse array of crosslinking reagents, those possessing aqueous solubility offer significant advantages, particularly when working with sensitive biological samples.[2] This guide provides a comprehensive technical overview of Bis(sulfosuccinimidyl)tartrate (Sulfo-DST), a water-soluble, homobifunctional, and cleavable crosslinker, designed for researchers, scientists, and drug development professionals seeking to harness its unique properties for robust and reliable bioconjugation.

Understanding this compound (Sulfo-DST): Core Chemical Attributes

This compound, commonly known as Sulfo-DST, is a homobifunctional crosslinker featuring two N-hydroxysulfosuccinimide (Sulfo-NHS) ester reactive groups.[3] These groups specifically target primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4]

Key Structural Features and Properties

| Property | Value | Source(s) |

| Molecular Weight | 504.4 g/mol | [4][5] |

| Molecular Formula | C12H12N2O16S2 | [5][6] |

| Spacer Arm Length | 6.4 Å | [7][8] |

| Reactivity | Primary Amines | [7][8] |

| Solubility | Water Soluble | [3][7] |

| Membrane Permeability | No | [7][8] |

| Cleavability | Periodate | [3][7] |

The defining characteristic of Sulfo-DST is the incorporation of sulfonate (-SO3) groups on the N-hydroxysuccinimide rings.[9] These negatively charged groups impart significant hydrophilicity to the molecule, rendering it readily soluble in aqueous buffers.[3] This contrasts sharply with its non-sulfonated analog, Disuccinimidyl Tartrate (DST), which requires dissolution in organic solvents like DMSO or DMF prior to addition to an aqueous reaction.[9]

The Paramount Advantage: Water Solubility in Bioconjugation

The enhanced water solubility of Sulfo-DST is not merely a matter of convenience; it is a critical feature that directly translates to improved experimental outcomes and the preservation of biological integrity.

Preservation of Protein Structure and Function

The elimination of the need for organic co-solvents is a primary advantage.[2] Organic solvents can perturb the delicate three-dimensional structure of proteins, potentially leading to denaturation and loss of biological activity. By facilitating crosslinking reactions in physiological buffers, Sulfo-DST ensures that proteins maintain their native conformation and functionality, a crucial aspect in studies of protein interactions and in the development of protein-based therapeutics.

Simplified and Reproducible Protocols

The direct dissolution of Sulfo-DST in aqueous buffers simplifies experimental workflows and enhances reproducibility.[2] The challenges associated with solvent-carryover, such as precipitation of the crosslinker or its target biomolecule, are circumvented. This leads to more consistent and reliable conjugation efficiencies across experiments.

Reduced Non-Specific Interactions

The hydrophilic nature of Sulfo-DST minimizes non-specific hydrophobic interactions with proteins. This can lead to cleaner reaction profiles with fewer off-target modifications, a significant benefit in applications requiring high specificity, such as the development of antibody-drug conjugates (ADCs).

Ideal for Cell Surface Crosslinking

Due to its charged nature, Sulfo-DST is membrane-impermeable.[7][8] This property makes it an exceptional tool for selectively crosslinking proteins on the exterior of a cell, allowing researchers to study cell-surface receptor interactions without affecting intracellular components.[4]

Mechanism of Action and Reaction Schematics

The crosslinking reaction with Sulfo-DST proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a target molecule acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a leaving group.[10] The reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5.[4]

Caption: Reaction mechanism of Sulfo-DST with primary amines.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing Sulfo-DST in common applications. Optimization may be required based on the specific biomolecules and experimental goals.

General Considerations

-

Buffer Selection: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate at a pH between 7.2 and 8.5.[11] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the Sulfo-NHS esters.[12]

-

Reagent Preparation: Prepare Sulfo-DST solutions immediately before use. The Sulfo-NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[13]

-

Hydrolysis: Be mindful of the competing hydrolysis reaction of the Sulfo-NHS ester, which increases with pH.[11] The half-life of hydrolysis for NHS-ester compounds is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.[11]

Protocol 1: Crosslinking Proteins in Solution

This protocol is suitable for studying protein-protein interactions or creating protein oligomers.

-

Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in a suitable non-amine-containing buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL.

-

Prepare Sulfo-DST: Immediately before use, dissolve Sulfo-DST in the reaction buffer to a final concentration of 1-5 mM.

-

Initiate Reaction: Add the Sulfo-DST solution to the protein solution. A 5 to 40-fold molar excess of Sulfo-DST over the protein is a common starting point.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 1-2 hours at 4°C for thermolabile proteins.[1]

-

Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[14] Incubate for 15-30 minutes at room temperature.[1]

-

Purification: Remove excess, non-reacted crosslinker and quenching buffer by dialysis or gel filtration.

Caption: Workflow for crosslinking proteins in solution using Sulfo-DST.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the outer surface of cells.

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[14] Resuspend the cells in ice-cold PBS at a concentration of approximately 1-10% suspension.[1]

-

Prepare Sulfo-DST: Immediately before use, dissolve Sulfo-DST in ice-cold PBS to a final concentration of 0.5-4 mM.[1]

-

Initiate Crosslinking: Add the Sulfo-DST solution to the cell suspension.

-

Incubation: Incubate the reaction on ice with gentle agitation for 30 minutes to 2 hours.

-

Quench Reaction: Stop the reaction by adding an ice-cold quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate on ice for 15 minutes.

-

Cell Lysis and Analysis: Pellet the cells by centrifugation and wash with PBS to remove excess reagent. Proceed with cell lysis and subsequent analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.

Cleavage of the Tartrate Spacer Arm

A key advantage of Sulfo-DST is its cleavable tartrate-based spacer arm.[3][4] This feature allows for the reversal of the crosslink, which is particularly valuable for identifying crosslinked proteins by mass spectrometry or for isolating interacting partners. The vicinal diols in the tartrate moiety can be oxidized and cleaved using sodium periodate (NaIO4).

Cleavage Protocol

-

Prepare Cleavage Buffer: Prepare a solution of 10-50 mM sodium periodate in an appropriate buffer (e.g., PBS, pH 7.5).

-

Incubation: Add the periodate solution to the crosslinked sample and incubate for 1-2 hours at room temperature in the dark.

-

Analysis: The cleaved products can then be analyzed, for example, by SDS-PAGE, where the disappearance of higher molecular weight crosslinked bands and the appearance of the individual protein bands can be observed.

Applications in Drug Development

The unique properties of Sulfo-DST make it a valuable tool in various stages of drug development:

-

Target Identification and Validation: By stabilizing transient protein-protein interactions, Sulfo-DST can aid in the identification of novel drug targets and their binding partners.[4]

-

Antibody-Drug Conjugate (ADC) Research: The water-soluble nature of Sulfo-DST is advantageous in the development of ADCs, where maintaining the integrity and solubility of the antibody is paramount.

-

Biomarker Discovery: Cell surface crosslinking can be employed to identify changes in protein interactions on the surface of diseased versus healthy cells, potentially revealing new biomarkers.

-

Immunoassay Development: Sulfo-DST can be used to immobilize proteins onto surfaces for the development of sensitive and specific immunoassays.[1]

Conclusion: A Superior Choice for Aqueous Crosslinking

This compound (Sulfo-DST) stands out as a superior crosslinking reagent for applications involving sensitive biological molecules in aqueous environments. Its enhanced water solubility, conferred by the sulfonate groups, eliminates the need for potentially denaturing organic solvents, thereby preserving the native structure and function of proteins. The amine-reactive Sulfo-NHS esters provide for efficient and specific conjugation, while the cleavable tartrate spacer arm adds a layer of versatility for analytical applications. For researchers and drug development professionals seeking a reliable, high-performance crosslinker for aqueous systems, Sulfo-DST offers a powerful and elegant solution.

References

-

Interchim. (n.d.). DST, Sulfo-DST. Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). Sulfo DST (Disulfosuccinimidyl Tartrate). Retrieved from [Link]

-

ChemBK. (n.d.). SULFO-DST. Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2008). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. PubMed. Retrieved from [Link]

-

Richards, D. A., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. ACS Publications. Retrieved from [Link]

-

Leitner, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Retrieved from [Link]

-

Wikipedia. (n.d.). Bissulfosuccinimidyl suberate. Retrieved from [Link]

-

National Institutes of Health. (2020, July 15). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. Retrieved from [Link]

-

National Institutes of Health. (2022, March 9). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sulfo DST. Retrieved from [Link]

-

Astral Scientific. (n.d.). Sulfo DST (Sulfo Disulfosuccinimidyl Tartrate). Retrieved from [Link]

-

Xlink Bio Science. (n.d.). SULFO DST. Retrieved from [Link]

-

Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Sonomed Inc. (n.d.). Sulfo DST. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Wikipedia. (n.d.). Tartrate. Retrieved from [Link]

-

PubMed. (2015, December 21). The Spacer Arm Length in Cell-Penetrating Peptides Influences chitosan/siRNA Nanoparticle Delivery for Pulmonary Inflammation Treatment. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Effect of spacer arm length on the performance of charge-modified ultrafiltration membranes | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Monoethyl tartrate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cell cultures in drug development: Applications, challenges and limitations. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. nbinno.com [nbinno.com]

- 3. cephamls.com [cephamls.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. DISULFOSUCCINIMIDYL TARTRATE | 118674-04-7 [chemicalbook.com]

- 7. thomassci.com [thomassci.com]

- 8. Sulfo DST [gbiosciences.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. covachem.com [covachem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. store.sangon.com [store.sangon.com]

An In-depth Technical Guide to Amine-Reactive Crosslinkers: A Comparative Analysis of Cleavable BSST and Non-Cleavable BS3

This guide provides a detailed exploration of two pivotal homobifunctional crosslinking agents: Bis(sulfosuccinimidyl) 2,2,7,7-suberate (BSST) and Bis(sulfosuccinimidyl) suberate (BS3). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic differences, strategic applications, and field-proven protocols that distinguish these essential tools in the study of protein interactions.

Part 1: The Foundation: Chemical Crosslinking in Proteomics

Chemical crosslinkers are molecules with two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins.[1] This process effectively "freezes" protein interactions in their native state, allowing for the capture and analysis of both stable and transient protein complexes. The choice of crosslinker is a critical experimental decision, dictated by the scientific question at hand. Key features to consider include the reactive groups, spacer arm length, solubility, membrane permeability, and, crucially, cleavability.[2]

This guide focuses on two structurally similar yet functionally distinct crosslinkers: the cleavable BSST and the non-cleavable BS3. Both are homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines, such as those on lysine residues and the N-termini of polypeptides.[3][4] Their shared water-solubility, conferred by sulfonate groups, makes them ideal for studying proteins in aqueous environments and specifically targeting cell-surface interactions, as they cannot permeate the cell membrane.[5][6][7]

Part 2: The Reversible Tether: BSST and the Power of Cleavability

BSST (Bis(sulfosuccinimidyl) 2,2,7,7-suberate) is distinguished by a disulfide bond within its spacer arm. This feature is the cornerstone of its utility in specific applications, particularly those involving mass spectrometry (MS).

Mechanism of Action and Cleavage

Like BS3, the NHS esters at each end of the BSST molecule react with primary amines (–NH₂) at a pH range of 7-9 to form stable amide bonds.[3] The uniqueness of BSST lies in the disulfide bridge in its suberate backbone. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Caption: BSST reaction and cleavage workflow.

Causality in Experimental Design: Why Choose a Cleavable Crosslinker?

The primary advantage of a cleavable crosslinker is the ability to reverse the crosslink. This is particularly powerful in protein-protein interaction studies coupled with mass spectrometry (XL-MS). After crosslinking, interacting proteins can be isolated (e.g., via immunoprecipitation). The subsequent cleavage of the crosslinker simplifies the identification of the constituent proteins. In MS analysis, the complex spectra generated by crosslinked peptides can be challenging to interpret.[8][9] Cleavable crosslinkers allow for the separation of the linked peptides, which can then be identified more easily by standard database search algorithms.[10]

Ideal Applications:

-

Identification of Protein-Protein Interactions: Especially for transient or weak interactions that are difficult to capture by other means.

-

Enrichment of Crosslinked Peptides: The ability to cleave the crosslinker can be exploited in enrichment strategies.

-

Structural Proteomics: Mapping interaction interfaces within protein complexes.

Part 3: The Permanent Link: BS3, the Non-Cleavable Workhorse

BS3 (Bis(sulfosuccinimidyl) suberate) is a widely used, non-cleavable crosslinker.[11] It forms highly stable amide bonds, providing a permanent linkage between interacting molecules.[5][11]

Mechanism of Action

BS3's mechanism is straightforward: its two NHS ester groups react with primary amines to form covalent amide bonds, releasing N-hydroxysuccinimide as a byproduct.[3][4] The resulting 8-atom (11.4 Å) spacer arm creates a stable, irreversible bridge between the target molecules.[6][12] This linkage is resistant to cleavage under standard physiological and denaturing conditions, including the presence of reducing agents.[5]

Caption: BS3 forms a stable, non-cleavable amide bond.

Causality in Experimental Design: When is a Permanent Link Advantageous?

The stability of the BS3 crosslink is its greatest asset. When the goal is to create a durable conjugate or to permanently trap an interaction for analysis under denaturing conditions (without cleavage), BS3 is the superior choice. For example, in preparing antibody-drug conjugates (ADCs) or immobilizing proteins onto a solid support, a non-cleavable linker ensures the integrity of the conjugate throughout subsequent experimental steps.[13][14]

Ideal Applications:

-

Creating Stable Conjugates: For immunogens, immunotoxins, or other protein reagents.[1]

-

Immobilizing Proteins: Attaching proteins to surfaces, beads, or other matrices.

-

Structural Analysis: "Freezing" protein complexes for techniques like SDS-PAGE or cryo-EM where the distance constraint must be maintained.[15][16]

-

Cell Surface Protein Studies: Quantifying changes in the surface expression of receptors.[16]

Part 4: Head-to-Head Comparison and Experimental Strategy

The choice between BSST and BS3 is not a matter of which is "better," but which is the right tool for the specific scientific question.

Quantitative Data Summary

| Feature | BSST (Bis(Sulfosuccinimidyl) 2,2,7,7-suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |

| Cleavability | Yes , via disulfide bond reduction (e.g., DTT, TCEP) | No , forms stable amide bonds[4][5] |

| Spacer Arm Length | ~13.0 Å | 11.4 Å[6][12] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |

| Target Functional Group | Primary amines (-NH₂)[3] | Primary amines (-NH₂)[3][6] |

| Water Soluble? | Yes | Yes[5][7] |

| Membrane Permeable? | No[6] | No[3][6][7] |

| Primary Advantage | Reversibility simplifies downstream analysis (esp. MS) | Creates a highly stable, permanent linkage |

| Common Applications | Protein interaction discovery via XL-MS | Creating stable conjugates, surface immobilization, structural "freezing" |

Experimental Decision Workflow

This workflow helps guide the selection process based on the experimental goal.

Caption: Decision workflow for choosing between BSST and BS3.

Part 5: Field-Proven Methodologies

The following protocols are provided as a validated starting point. Optimization is crucial for specific applications.

Protocol 1: Cell Surface Protein Crosslinking with BS3

This protocol is designed to capture interactions between proteins on the surface of living cells.[6][16]

-

Cell Preparation: Grow cells (adherent or suspension) to the desired confluency. Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[3][7]

-

Crosslinker Preparation: Immediately before use, dissolve BS3 in reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 1-5 mM.[7] BS3 is moisture-sensitive and should be allowed to warm to room temperature before opening.[7][12]

-

Crosslinking Reaction: Add the fresh BS3 solution to the cells. Incubate for 30 minutes at room temperature or for 2 hours on ice.[7] Incubation on ice is often preferred to slow cellular processes.[6]

-

Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature.[7] The primary amines in Tris will react with and neutralize any excess BS3.

-

Lysis and Analysis: Wash the cells again with PBS, then proceed with cell lysis using a suitable buffer (e.g., RIPA with protease inhibitors). The crosslinked complexes can now be analyzed by SDS-PAGE, Western blotting, or immunoprecipitation.

Protocol 2: In Vitro Crosslinking and Cleavage with BSST for MS Analysis

This protocol is optimized for identifying interaction partners from a purified protein complex.

-

Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer (e.g., HEPES, PBS) at pH 7.5-8.0. The protein concentration should ideally be in the 10-20 µM range to favor intramolecular and specific intermolecular crosslinking over random aggregation.[17]

-

Crosslinker Preparation: Prepare a fresh stock solution of BSST in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add BSST to the protein sample to achieve a final molar excess ranging from 10- to 50-fold over the protein concentration.[7] The optimal ratio must be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.

-

Quenching: Add a quenching buffer (e.g., 50 mM Tris-HCl) to stop the reaction. Incubate for 15 minutes.

-

Sample Preparation for MS:

-

Denaturation & Digestion: Denature the crosslinked proteins and digest them into peptides using an enzyme like trypsin.

-

Enrichment (Optional): Use affinity purification or size exclusion chromatography to enrich for crosslinked peptides.

-

Cleavage: Before MS analysis, cleave the disulfide bond by incubating the peptide mixture with 5-10 mM DTT for 30 minutes at 56°C.

-

-

Mass Spectrometry Analysis: Analyze the cleaved peptides by LC-MS/MS. The resulting data can be searched with specialized software that can identify crosslinked peptides.

Part 6: Trustworthiness and Self-Validation

Every crosslinking experiment must include rigorous controls to ensure the validity of the results.

-

Negative Control: A sample prepared without the crosslinker is essential to identify non-specific interactions and to confirm that the observed higher molecular weight species on a gel are indeed due to crosslinking.[6]

-

Concentration Optimization: Titrating the crosslinker concentration is critical. Too little will result in inefficient crosslinking, while too much can lead to extensive, non-specific polymerization, which often appears as a smear on a gel.[6]

-

For BSST: A "non-cleaved" control (i.e., a sample not treated with a reducing agent) should be run alongside the cleaved sample to confirm the effectiveness of the cleavage step.

By synthesizing the mechanistic understanding of these reagents with robust, validated protocols, researchers can confidently select the appropriate crosslinker to illuminate the complex and dynamic world of protein interactions.

References

-

G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. [Link]

-

Wikipedia. Bissulfosuccinimidyl suberate. [Link]

-

Interchim. DSS and BS3 Crosslinkers. [Link]

-

Steen, H., & Steen, J. A. (2018). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 17(8), 2794–2802. [Link]

-

G-Biosciences. Protein Cross-linkers handbook and selection guide. [Link]

-

University of Delhi South Campus. How to cross-link proteins. [Link]

-

Solocinski, J., et al. (2018). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 17(8), 2794-2802. [Link]

-

ResearchGate. Identification of MS-Cleavable and Non-Cleavable Chemically Crosslinked Peptides with MetaMorpheus. [Link]

-

ACS Publications. (2018). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research. [Link]

-

Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 184–200. [Link]

-

Interchim. Homobifunctionnal cross-linkers DSS, BS3, DSG, NHS-PEOx-NHS. [Link]

-

Boudreau, A. C., & Wolf, M. E. (2005). A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments. Current Protocols in Neuroscience, Chapter 5, Unit 5.21. [Link]

-

Liu, Y., et al. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLOS ONE, 12(3), e0174025. [Link]

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. fgsc.net [fgsc.net]

- 3. interchim.fr [interchim.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. covachem.com [covachem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. BS3 Crosslinker | TargetMol [targetmol.com]

- 14. BS3 Crosslinker disodium | 127634-19-9 | ADC Linker | MOLNOVA [molnova.com]

- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 16. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

Unveiling Protein Architectures: A Technical Guide to Bis(sulfosuccinimidyl)tartrate (BSST) for Protein-Protein Interaction Studies

This guide provides an in-depth exploration of Bis(sulfosuccinimidyl)tartrate (BSST), a versatile chemical crosslinker, for the elucidation of protein-protein interactions. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles and strategic considerations for successful experimental design and execution. Herein, we will dissect the unique attributes of BSST, providing a framework for its effective application in capturing the transient and stable interactions that govern cellular function.

The Imperative of Covalent Capture: An Introduction to Chemical Crosslinking

The study of protein-protein interactions (PPIs) is fundamental to understanding the intricate signaling networks, metabolic pathways, and structural assemblies that define life. However, many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical techniques that often disrupt these delicate complexes. Chemical crosslinking offers a powerful solution by covalently "freezing" these interactions in their native state, allowing for their subsequent isolation and characterization[1][2].

Crosslinking agents are molecules with two or more reactive groups that can form covalent bonds with specific functional groups on amino acid residues[1][3]. The choice of crosslinker is paramount and is dictated by the specific research question, the nature of the proteins under investigation, and the desired downstream analytical method[3][4].

This compound (BSST): A Chemically Cleavable and Water-Soluble Crosslinker

This compound (BSST) is a homobifunctional crosslinker, meaning it possesses two identical reactive groups[5]. These are N-hydroxysulfosuccinimide (sulfo-NHS) esters that specifically target primary amines (-NH₂), which are abundantly found in the side chain of lysine residues and at the N-terminus of proteins[6][7].

Mechanism of Amine-Reactive Crosslinking

The crosslinking reaction proceeds via a nucleophilic acyl substitution. The primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a leaving group[6]. This reaction is most efficient in the pH range of 7.2 to 8.5[6][8].

Diagram: BSST Crosslinking Mechanism

Caption: Covalent bond formation between proteins by BSST.

The Distinguishing Features of BSST

BSST possesses a unique combination of properties that make it a highly valuable tool for studying PPIs:

-

Water Solubility: The presence of sulfonate groups on the NHS rings renders BSST highly water-soluble[2][6]. This eliminates the need for organic solvents like DMSO or DMF, which can perturb protein structure and function, allowing for crosslinking to be performed under near-physiological conditions[9].

-

Membrane Impermeability: The charged sulfonate groups also prevent BSST from passively crossing cell membranes[6][9]. This property is particularly advantageous for selectively studying interactions occurring on the cell surface, such as receptor-ligand binding, without affecting intracellular proteins[1][6].

-

Chemically Cleavable Spacer Arm: The defining feature of BSST is its tartrate-based spacer arm, which contains a vicinal diol (a cis-diol)[5][9]. This diol can be specifically and oxidatively cleaved by sodium periodate (NaIO₄)[9][10][11]. This cleavability is a significant advantage for downstream analysis, particularly in mass spectrometry-based proteomics[12][13]. The ability to reverse the crosslink allows for the separation of interacting partners and facilitates their identification.

Experimental Design and Protocols

A meticulously planned and executed experimental protocol is the cornerstone of a successful crosslinking study. The following sections provide a comprehensive guide to using BSST, from reagent preparation to downstream analysis.

Reagent Preparation and Handling

-